Methoxyacetic anhydride
Overview
Description
Methoxyacetic anhydride is a chemical compound with the molecular formula C6H10O5. It is a colorless liquid that is highly soluble in water and various organic solvents such as ethanol, ether, and chlorinated hydrocarbons . This compound is primarily used as an esterification and acylation agent in organic synthesis .
Mechanism of Action
Target of Action
Methoxyacetic anhydride is a chemical compound used in organic synthesis as an esterification and acylation agent . The primary targets of this compound are the molecules that undergo esterification and acylation reactions. These reactions involve the transfer of an acyl group to the target molecule, which can significantly alter its properties and functions.
Mode of Action
This compound interacts with its targets through esterification and acylation reactions . In these reactions, this compound acts as an acyl donor, transferring its acyl group to the target molecule. This results in the formation of a new ester or amide bond within the target molecule, altering its structure and function.
Pharmacokinetics
Its metabolism likely involves hydrolysis of the anhydride group, resulting in the formation of methoxyacetic acid . The compound’s bioavailability would be influenced by factors such as the route of administration and the presence of metabolic enzymes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of water can lead to hydrolysis of the anhydride group, potentially reducing its reactivity . Additionally, factors such as pH and temperature can influence the rate of the esterification and acylation reactions. Therefore, the action environment plays a crucial role in determining the effectiveness of this compound as an esterification and acylation agent.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methoxyacetic anhydride can be synthesized through the reaction of acetic anhydride with methanol to form methoxyacetic acid methyl ester, which is then oxidized to this compound . The reaction conditions typically involve the use of a catalyst and controlled temperatures to ensure efficient conversion.
Industrial Production Methods: In industrial settings, this compound is produced by the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts. This process is carried out in a relatively high aqueous solution at a pH value of ≤ 7 and temperatures around 50°C . This method yields high amounts of this compound with significant efficiency.
Chemical Reactions Analysis
Types of Reactions: Methoxyacetic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form methoxyacetic acid.
Esterification: Reacts with alcohols to form esters.
Acylation: Reacts with amines to form amides.
Common Reagents and Conditions:
Hydrolysis: Water, often with a base or acid catalyst.
Esterification: Alcohols, typically under acidic conditions.
Acylation: Amines, often in the presence of a base.
Major Products:
Hydrolysis: Methoxyacetic acid.
Esterification: Various esters depending on the alcohol used.
Acylation: Amides.
Scientific Research Applications
Methoxyacetic anhydride has several applications in scientific research:
Synthesis of Nucleoside Analogues: It is used as an intermediate in the synthesis of 5-Aza-2’-deoxycytidine, a nucleoside analogue used in epigenetic studies and cancer treatment.
Analytical Chemistry: Utilized for the derivatization of organic acids in microbial samples, enhancing detection and quantification via gas chromatography-mass spectrometry (GC-MS).
Medicinal Chemistry: Plays a role in DNA methylation processes, crucial for gene expression regulation.
Comparison with Similar Compounds
- Acetic anhydride
- Propionic anhydride
- Butyric anhydride
Comparison: Methoxyacetic anhydride is unique due to its methoxy group, which imparts different reactivity and solubility properties compared to other anhydrides like acetic anhydride and propionic anhydride . This makes it particularly useful in specific esterification and acylation reactions where the methoxy group plays a crucial role .
Properties
IUPAC Name |
(2-methoxyacetyl) 2-methoxyacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c1-9-3-5(7)11-6(8)4-10-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHFQQWAINXOQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)OC(=O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70173159 | |
Record name | Methoxyacetic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19500-95-9 | |
Record name | Acetic acid, 2-methoxy-, anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19500-95-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methoxyacetic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019500959 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methoxyacetic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70173159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methoxyacetic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.180 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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